4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide 4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 361168-84-5
VCID: VC5280372
InChI: InChI=1S/C22H22ClN3O2S/c1-2-3-12-28-18-10-4-15(5-11-18)22(27)24-21-19-13-29-14-20(19)25-26(21)17-8-6-16(23)7-9-17/h4-11H,2-3,12-14H2,1H3,(H,24,27)
SMILES: CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Molecular Formula: C22H22ClN3O2S
Molecular Weight: 427.95

4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

CAS No.: 361168-84-5

Cat. No.: VC5280372

Molecular Formula: C22H22ClN3O2S

Molecular Weight: 427.95

* For research use only. Not for human or veterinary use.

4-butoxy-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide - 361168-84-5

Specification

CAS No. 361168-84-5
Molecular Formula C22H22ClN3O2S
Molecular Weight 427.95
IUPAC Name 4-butoxy-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Standard InChI InChI=1S/C22H22ClN3O2S/c1-2-3-12-28-18-10-4-15(5-11-18)22(27)24-21-19-13-29-14-20(19)25-26(21)17-8-6-16(23)7-9-17/h4-11H,2-3,12-14H2,1H3,(H,24,27)
Standard InChI Key BGGOMOBCKCDBQV-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl

Introduction

Synthesis

Compounds of this nature are typically synthesized via multi-step organic reactions:

  • Step 1: Formation of the thieno[3,4-c]pyrazole core by cyclization reactions involving sulfur-containing precursors.

  • Step 2: Functionalization with aromatic or aliphatic substituents (e.g., chlorophenyl and butoxy groups) to enhance biological activity.

  • Step 3: Coupling with benzamide derivatives under controlled conditions using reagents like coupling agents (e.g., EDC or DCC).

Characterization Techniques

To confirm the structure and purity of such compounds, researchers employ:

  • NMR Spectroscopy: Identifies hydrogen and carbon environments in the molecule.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • IR Spectroscopy: Detects functional groups (e.g., amide bonds, aromatic rings).

  • X-ray Crystallography: Determines the three-dimensional molecular structure.

Biological Significance

Compounds with thieno[3,4-c]pyrazole scaffolds have been explored for diverse pharmacological activities:

  • Anti-inflammatory Activity: Inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial Properties: Effective against Gram-positive/Gram-negative bacteria and fungi.

  • Anticancer Potential: Targeting specific enzymes or receptors in cancer cells.

Theoretical Studies

Molecular docking and computational simulations are often used to predict binding affinities with biological targets. These studies help identify potential mechanisms of action and guide further optimization of the compound's structure.

Hypothetical Data Table: Characterization Results

TechniqueObservations/Results
1H NMRPeaks corresponding to aromatic protons and butoxy group
13C NMRSignals for carbonyl carbon (amide group) and aromatic carbons
Mass SpectrometryMolecular ion peak at expected m/z value
IR SpectroscopyBands for C=O stretch (~1650 cm⁻¹) and aromatic C-H (~3100 cm⁻¹)
X-ray CrystallographyConfirmation of molecular geometry

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